molecular formula C15H18N2O B2800934 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 887201-27-6

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2800934
CAS No.: 887201-27-6
M. Wt: 242.322
InChI Key: MEVCBERUPQQZGI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core with an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow chemistry could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the ethoxyphenyl substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazine core.

Scientific Research Applications

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymers.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrrolo[1,2-a]pyrazinones: These compounds share a similar core structure but differ in their substituents and functional groups.

    Pyrrole and Pyrrolidine Analogs: These compounds have related ring systems and exhibit diverse biological activities.

Uniqueness

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific ethoxyphenyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential pharmacological applications. Its unique structure combines a tetrahydropyrrolo core with an ethoxyphenyl substituent, which may influence its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 110951-48-9
PropertyValue
Boiling Point393.2 ± 42.0 °C (Predicted)
Density1.15 ± 0.1 g/cm³ (Predicted)
pKa6.82 ± 0.40 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Cellular Interaction : The compound has been shown to influence cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Biochemical Pathways : It may affect pathways involved in cancer cell growth and survival by modulating the expression of key proteins associated with apoptosis and autophagy .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate that it is metabolized in vivo with potential implications for its bioavailability and efficacy:

  • Absorption and Distribution : Initial studies in rat models suggest that the compound is well absorbed and distributed throughout body tissues.
  • Metabolism : The metabolic pathways are not fully elucidated but are expected to involve phase I and phase II metabolic processes common to heterocyclic compounds.

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For instance:
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
MDA-MB-231 (Breast Cancer)12.0

These results suggest that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts.

The anticancer effects are believed to arise from:

  • Induction of apoptosis through caspase activation.
  • Modulation of NF-κB signaling pathways.
  • Promotion of autophagy via beclin-1 expression and mTOR inhibition .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cell Lines : A study indicated that treatment with varying concentrations of the compound resulted in increased apoptosis markers compared to untreated controls .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls when administered at specific dosages over a defined period.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-13-7-5-12(6-8-13)15-14-4-3-10-17(14)11-9-16-15/h3-8,10,15-16H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVCBERUPQQZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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